Cas no 2035007-94-2 ((2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one)
![(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one structure](https://ja.kuujia.com/scimg/cas/2035007-94-2x500.png)
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (E)-1-(3-((4-fluorophenoxy)methyl)azetidin-1-yl)-3-phenylprop-2-en-1-one
- (2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one
- (E)-1-[3-[(4-fluorophenoxy)methyl]azetidin-1-yl]-3-phenylprop-2-en-1-one
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- インチ: 1S/C19H18FNO2/c20-17-7-9-18(10-8-17)23-14-16-12-21(13-16)19(22)11-6-15-4-2-1-3-5-15/h1-11,16H,12-14H2/b11-6+
- InChIKey: CHLRWSJCGNKLHB-IZZDOVSWSA-N
- ほほえんだ: FC1C=CC(=CC=1)OCC1CN(C(/C=C/C2C=CC=CC=2)=O)C1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 406
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 3.6
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6156-0609-5μmol |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6156-0609-10μmol |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6156-0609-2mg |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6156-0609-5mg |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6156-0609-10mg |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6156-0609-20mg |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 20mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6156-0609-30mg |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F6156-0609-20μmol |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 20μmol |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6156-0609-2μmol |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6156-0609-1mg |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one |
2035007-94-2 | 1mg |
$54.0 | 2023-09-09 |
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one 関連文献
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
(2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-oneに関する追加情報
Introduction to Compound with CAS No. 2035007-94-2 and Product Name: (2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one
The compound with the CAS number 2035007-94-2 and the product name (2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The structural composition of this compound includes a variety of functional groups that contribute to its unique chemical properties and biological activities.
At the core of this compound's structure is the azetidinone ring system, which is a key feature that contributes to its pharmacological profile. Azetidinones are known for their versatility in medicinal chemistry, often serving as scaffolds for the development of bioactive molecules. The presence of a 4-fluorophenoxy moiety in the molecule adds an additional layer of complexity, influencing both its electronic properties and its potential interactions with biological targets. This fluorine substituent is particularly noteworthy, as fluorine atoms are frequently incorporated into pharmaceuticals to enhance metabolic stability, lipophilicity, and binding affinity.
The other prominent feature of this compound is the 3-phenylprop-2-en-1-one group, which contributes to its aromaticity and potential for π-stacking interactions. These interactions are crucial in drug design, as they can significantly influence the compound's binding affinity and selectivity. The combination of these structural elements suggests that this compound may exhibit a range of biological activities, making it a promising candidate for further investigation.
In recent years, there has been growing interest in the development of novel compounds that target specific biological pathways associated with various diseases. The compound in question has shown promise in preliminary studies as a potential modulator of enzymes and receptors involved in inflammatory responses and cell signaling. Specifically, the azetidinone core has been identified as a key pharmacophore in several lead compounds that have advanced to clinical trials. The introduction of fluorinated aromatic groups into these structures has further enhanced their pharmacological properties, leading to improved efficacy and reduced side effects.
The (4-fluorophenoxy)methyl substituent is particularly interesting from a chemical biology perspective. This group not only contributes to the molecule's overall lipophilicity but also provides a site for further functionalization. Such modifications can be exploited to fine-tune the compound's biological activity, allowing for the development of more selective and potent derivatives. The phenyl ring attached to the propenone moiety also offers opportunities for interaction with biological targets through π-stacking and other non-covalent interactions.
From a synthetic chemistry standpoint, the synthesis of this compound presents several challenges due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as transition metal-catalyzed cross-coupling reactions and asymmetric synthesis have enabled chemists to access complex scaffolds with greater ease than was previously possible. These advancements have not only facilitated the preparation of this compound but also opened up new avenues for exploring its pharmacological potential.
The biological evaluation of this compound has revealed several intriguing findings. In vitro studies have demonstrated that it exhibits inhibitory activity against certain enzymes implicated in inflammation and cancer progression. The presence of the azetidinone ring system appears to be crucial for these interactions, as similar scaffolds have been reported to exhibit comparable biological activities. Additionally, the fluorinated aromatic group seems to enhance binding affinity by improving hydrophobic interactions with target proteins.
One particularly notable finding is the compound's ability to modulate signaling pathways associated with cell growth and differentiation. This property makes it a promising candidate for further investigation in oncology research. Furthermore, preliminary data suggest that it may have therapeutic potential in treating inflammatory diseases by inhibiting key pro-inflammatory cytokines. These findings underscore the importance of fluorinated aromatic compounds in drug discovery and highlight the need for continued exploration of their pharmacological properties.
The development of new pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound described here exemplifies this collaborative approach, as its design was influenced by both structural considerations and biological targets. The integration of computational modeling and high-throughput screening techniques has further accelerated the discovery process, allowing researchers to rapidly identify promising candidates for further optimization.
In conclusion, the compound with CAS number 2035007-94-2 and product name (2E)-1-{3-[(4-fluorophenoxy)methyl]azetidin-1-yl}-3-phenylprop-2-en-1-one represents a significant advancement in pharmaceutical chemistry. Its complex structure and unique functional groups make it a promising candidate for further investigation in drug development. The incorporation of fluorinated aromatic moieties into pharmaceuticals continues to be a powerful strategy for enhancing bioactivity and selectivity. As research in this area progresses, it is likely that more compounds like this one will emerge as valuable tools for treating various diseases.
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